molecular formula C26H28BrOP B14313754 (2-Cyclohexyl-2-oxoethyl)(triphenyl)phosphanium bromide CAS No. 112849-16-8

(2-Cyclohexyl-2-oxoethyl)(triphenyl)phosphanium bromide

Cat. No.: B14313754
CAS No.: 112849-16-8
M. Wt: 467.4 g/mol
InChI Key: XHDQIEWXPOEWFR-UHFFFAOYSA-M
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Description

(2-Cyclohexyl-2-oxoethyl)(triphenyl)phosphanium bromide is a chemical compound with the molecular formula C26H28BrOP. It is a phosphonium salt, which is often used in various chemical reactions and research applications due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclohexyl-2-oxoethyl)(triphenyl)phosphanium bromide typically involves the reaction of triphenylphosphine with an appropriate alkyl halide. The reaction proceeds via an S_N2 mechanism, where the nucleophilic triphenylphosphine attacks the electrophilic carbon of the alkyl halide, resulting in the formation of the phosphonium salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of solvents to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

(2-Cyclohexyl-2-oxoethyl)(triphenyl)phosphanium bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong bases like n-butyllithium for deprotonation, and oxidizing agents like hydrogen peroxide for oxidation reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions vary depending on the specific reaction conditions and reagents used. For example, oxidation reactions may yield phosphine oxides, while substitution reactions can produce various substituted phosphonium salts .

Scientific Research Applications

(2-Cyclohexyl-2-oxoethyl)(triphenyl)phosphanium bromide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (2-Cyclohexyl-2-oxoethyl)(triphenyl)phosphanium bromide involves its ability to act as a nucleophile or electrophile in chemical reactions. The molecular targets and pathways involved depend on the specific reaction and conditions. For example, in the Wittig reaction, the compound forms a ylide intermediate that reacts with aldehydes or ketones to produce alkenes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Cyclohexyl-2-oxoethyl)(triphenyl)phosphanium bromide is unique due to its cyclohexyl group, which imparts different steric and electronic properties compared to similar compounds. This uniqueness can influence its reactivity and the types of products formed in chemical reactions .

Properties

CAS No.

112849-16-8

Molecular Formula

C26H28BrOP

Molecular Weight

467.4 g/mol

IUPAC Name

(2-cyclohexyl-2-oxoethyl)-triphenylphosphanium;bromide

InChI

InChI=1S/C26H28OP.BrH/c27-26(22-13-5-1-6-14-22)21-28(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;/h2-4,7-12,15-20,22H,1,5-6,13-14,21H2;1H/q+1;/p-1

InChI Key

XHDQIEWXPOEWFR-UHFFFAOYSA-M

Canonical SMILES

C1CCC(CC1)C(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

Origin of Product

United States

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